1-(3-furyl)-N-methylethanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

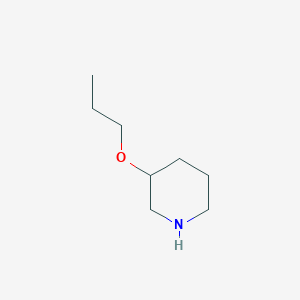

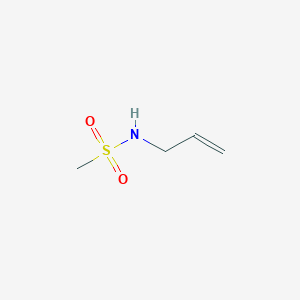

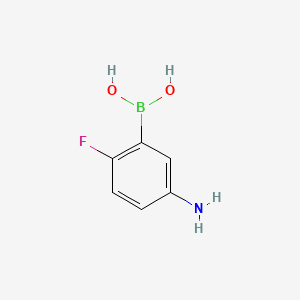

The compound “1-(3-furyl)-N-methylethanamine” is a derivative of furan, which is a heterocyclic organic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .

Synthesis Analysis

A method for the synthesis of the previously unknown 1-(3-furyl)ethylamine and [1-(3-furyl)ethyl]-N-methylamine was developed. The 3-furylcarbaldehyde was converted sequentially to 3-cyanofuran and then 3-acetylfuran .Molecular Structure Analysis

While specific structural information for “1-(3-furyl)-N-methylethanamine” was not found, related compounds such as 3-Dicyclopropylmethylene-4-E-[1-(2,5-dimethyl-3-furyl)ethylidene]-5-(4-nitrophenylcyanomethylenetetrahydrofuran-2-one have been studied .Chemical Reactions Analysis

In a study, protonation of the highly reactive 1:1 intermediates produced in the reaction between alkyl(aryl) isocyanides and dibenzoylacetylene by isatin, led to vinylnitrilium cations, which underwent carbon-centered Michael-type addition with the conjugate base of the NH-acid to produce highly functionalized 1-(3-furyl)-1H-indole-2,3-diones .科学的研究の応用

Synthesis and Chemical Transformations

Curtius Reaction and Chemical Transformations : Research by Pevzner (2011) explored the use of methyl (diethoxyphosphorylmethyl)furoates, including derivatives of furan compounds similar to 1-(3-furyl)-N-methylethanamine, in the Curtius reaction. This study revealed interesting transformations leading to stable isocyanates and subsequent conversion to various compounds, demonstrating the utility of furan derivatives in complex chemical reactions (Pevzner, 2011).

Synthesis of Pyrrolin-2-ones Derivatives : Rubtsova et al. (2020) investigated the synthesis of pyrrolidin-2-ones derivatives, using compounds that included furyl groups. Their research provides insight into the synthesis of new medicinal molecules, showing the potential of furyl compounds in pharmaceutical applications (Rubtsova et al., 2020).

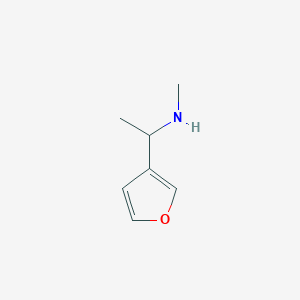

Development of Novel Meatlike Aroma Compounds : A study by Mottram et al. (1995) examined the formation of meatlike aroma compounds from reactions involving furanthiols, including furyl derivatives. This research highlights the role of such compounds in flavor chemistry and food science (Mottram et al., 1995).

Synthesis of 3-Substituted Furylethylamines : Research by Shevchenko (2013) developed a method for synthesizing 1-(3-furyl)ethylamine and related compounds, showcasing the versatility of furyl derivatives in synthesizing new chemical entities (Shevchenko, 2013).

Biological and Pharmacological Research

Antifungal and Antibacterial Properties : Cierpucha et al. (2007) synthesized clavams with furyl derivatives and evaluated their antifungal, DD-peptidase, and β-lactamase inhibition properties. This research demonstrates the potential biomedical applications of furyl compounds (Cierpucha et al., 2007).

Investigation of Photochemical Properties : A study by Bąkowicz et al. (2015) on chalcone analogs, including furyl derivatives, revealed how pressure influences their molecular packing and photochemical properties. This has implications for materials science and photochemistry (Bąkowicz et al., 2015).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

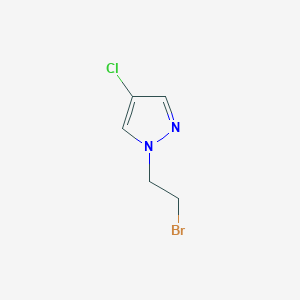

1-(furan-3-yl)-N-methylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c1-6(8-2)7-3-4-9-5-7/h3-6,8H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNKBQZFCTFGJOU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=COC=C1)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-furyl)-N-methylethanamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-[3,5-Bis(trifluoromethyl)phenoxy]phenyl]methanamine](/img/structure/B1275147.png)

![[1-(2-Aminoethyl)piperidin-2-yl]methanol](/img/structure/B1275162.png)